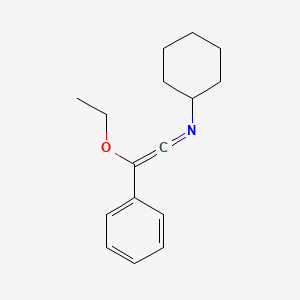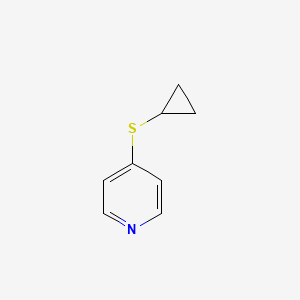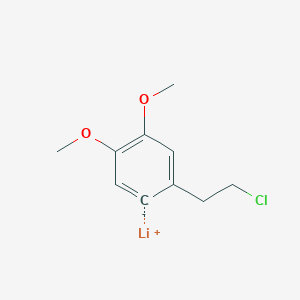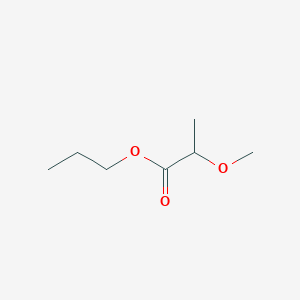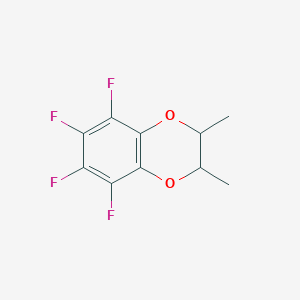
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine is a fluorinated organic compound. It is characterized by the presence of four fluorine atoms and two methyl groups attached to a dihydro-1,4-benzodioxine core. The compound’s unique structure imparts distinct chemical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine typically involves the fluorination of a suitable precursor. One common method is the reaction of a dihydro-1,4-benzodioxine derivative with a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the synthesis of the dihydro-1,4-benzodioxine core, followed by selective fluorination and methylation steps. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized derivatives with various substituents replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity, receptor binding, or alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: A fluorinated compound used in organic semiconductors.
Dimefluthrin: A pyrethroid compound with a similar fluorinated benzene ring structure.
Uniqueness
5,6,7,8-Tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
105875-87-4 |
|---|---|
Fórmula molecular |
C10H8F4O2 |
Peso molecular |
236.16 g/mol |
Nombre IUPAC |
5,6,7,8-tetrafluoro-2,3-dimethyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H8F4O2/c1-3-4(2)16-10-8(14)6(12)5(11)7(13)9(10)15-3/h3-4H,1-2H3 |
Clave InChI |
XOFIKCMZMQTBTE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(OC2=C(O1)C(=C(C(=C2F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


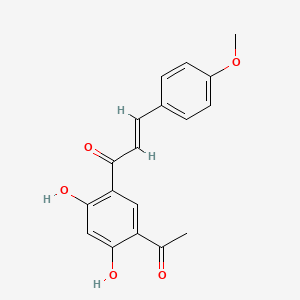
![2-Pyrrolidinone, 1-[4-(diethylamino)-2-butynyl]-5-methyl-](/img/structure/B14320515.png)
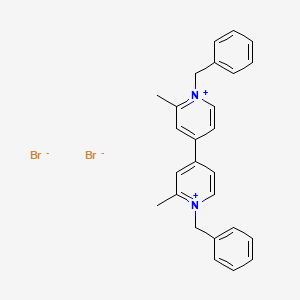
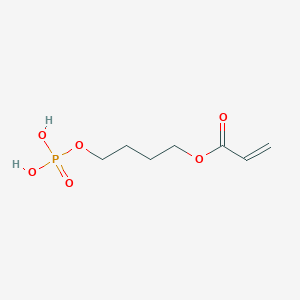
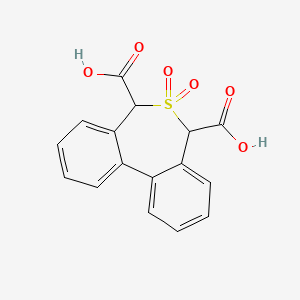

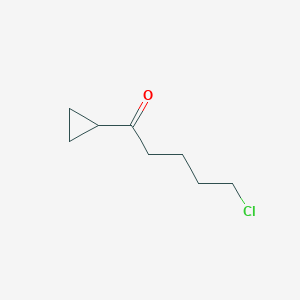
![3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14320551.png)
